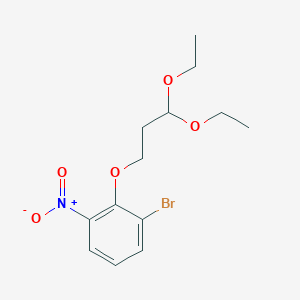
1-Bromo-2-(3,3-diethoxypropoxy)-3-nitrobenzene
Cat. No. B8338179
M. Wt: 348.19 g/mol
InChI Key: OXVSXXQQWDDEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09062028B2
Procedure details


To a solution of 1-bromo-2-(3,3-diethoxypropoxy)-3-nitrobenzene (500 mg, 1.436 mmol) in AcOH (5.0 mL) was added zinc (939 mg, 14.36 mmol) and the mixture was stirred at room temperature for 90 min. After this time, the reaction mixture was filtered and the filtrate was concentrated. The resulting residue was dissolved in DCM (5 mL) and treated with TFA (5 mL) and triethylsilane (1.147 mL, 7.18 mmol). The resulting mixture was stirred at room temperature for 1 h and then concentrated. The resulting residue was purified by preparative HPLC (PHENOMENEX® Axia Luna, 5μ, C18 30×100 mm; 10 min gradient from 80% A:20% B to 0% A:100% B and 5 min 100% B (A=90% H2O/10% MeOH+0.1% TFA); (B=90% MeOH/10% H2O+0.1% TFA); detection at 220 nm). The purified product was free based with a solution of saturated sodium bicarbonate (15 ml) and was then extracted with ethyl acetate (20 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (181 mg, 53% yield). LCMS, [M+Na]+=228.0. 1H NMR (400 MHz, CDCl3) δ 7.01 (dd, J=7.8, 1.6 Hz, 1H), 6.68 (t, J=7.9 Hz, 1H), 6.62 (dd, J=7.9, 1.6 Hz, 1H), 4.20-4.13 (m, 2H), 3.31-3.22 (m, 2H), 2.08-1.98 (m, 2H).





Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[O:11][CH2:12][CH2:13][CH:14](OCC)OCC.C(O)(C(F)(F)F)=O.C([SiH](CC)CC)C>CC(O)=O.[Zn]>[Br:1][C:2]1[C:3]2[O:11][CH2:12][CH2:13][CH2:14][NH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])OCCC(OCC)OCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
939 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
1.147 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 90 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time, the reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in DCM (5 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by preparative HPLC (PHENOMENEX® Axia Luna, 5μ
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
10 min gradient
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
100% B and 5 min 100% B
|
|
Duration
|
5 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with ethyl acetate (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC2=C1OCCCN2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 181 mg | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
